molecular formula C7H11NO B3425483 1-(Pyrrolidin-1-yl)prop-2-en-1-one CAS No. 42104-70-1

1-(Pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B3425483
CAS No.: 42104-70-1
M. Wt: 125.17 g/mol
InChI Key: WLPAQAXAZQUXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 125.084063974 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolidin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPAQAXAZQUXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31605-88-6
Record name Poly(N-acryloylpyrrolidine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31605-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30185495
Record name Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31605-88-6, 42104-70-1
Record name Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrrolidin-1-yl)prop-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-acryloylpyrrolidine vs N-acryloylpyrrolidine synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Nomenclature Resolution

The Core Verdict: 1-Acryloylpyrrolidine and N-Acryloylpyrrolidine are synonyms for the same chemical entity (CAS RN: 42104-70-1 ).[1]

The distinction is purely nomenclatural:

  • 1-Acryloylpyrrolidine: Follows strict IUPAC heterocyclic numbering where the nitrogen atom is assigned position 1.

  • N-Acryloylpyrrolidine: Follows common organic nomenclature, denoting substitution on the nitrogen atom of the amine.

Critical Distinction: Do not confuse this compound with N-Vinylpyrrolidone (NVP) (CAS 88-12-0). While structurally related, their polymerization behaviors and resulting polymer properties differ fundamentally. NVP yields the hygroscopic, non-thermoresponsive Polyvinylpyrrolidone (PVP), whereas N-Acryloylpyrrolidine yields a thermoresponsive polymer with a specific Lower Critical Solution Temperature (LCST).

Part 2: Chemical Identity & Structural Logic

Identification Data
PropertySpecification
Preferred IUPAC Name 1-(prop-2-enoyl)pyrrolidine
Common Synonyms N-Acryloylpyrrolidine; 1-Acryloylpyrrolidine; 1-(1-Oxo-2-propenyl)pyrrolidine
CAS Registry Number 42104-70-1
Molecular Formula

Molecular Weight 125.17 g/mol
SMILES C=CC(=O)N1CCCC1
Physical State Colorless to pale yellow liquid
Structural Comparison: The "vs" That Matters

While the user query focused on synonyms, the scientific confusion often lies between the acryloyl and vinyl derivatives.

ChemicalStructure cluster_0 Target Compound (Thermoresponsive) cluster_1 Common Confusion (Water Soluble) NAP N-Acryloylpyrrolidine (CAS: 42104-70-1) Structure: Pyrrolidine-N-C(=O)-CH=CH2 Class: Acrylamide Derivative NVP N-Vinylpyrrolidone (CAS: 88-12-0) Structure: Pyrrolidine-N-CH=CH2 Class: Enamine/Lactam Derivative

Caption: Structural distinction between N-Acryloylpyrrolidine (Acrylamide class) and N-Vinylpyrrolidone (Vinyl lactam class).

Part 3: Synthesis Protocol (Schotten-Baumann)

Objective: Synthesis of 1-Acryloylpyrrolidine from pyrrolidine and acryloyl chloride. Scale: Laboratory (approx. 10g scale).

Reagents
  • Pyrrolidine (1.0 eq): Nucleophile.

  • Acryloyl Chloride (1.1 eq): Electrophile (Freshly distilled recommended to remove inhibitor).

  • Triethylamine (TEA) (1.2 eq): Acid scavenger.

  • Dichloromethane (DCM): Solvent (Anhydrous).

  • Inhibitor: BHT (Butylated hydroxytoluene) trace amount to prevent polymerization during workup.

Step-by-Step Workflow
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Add Pyrrolidine (7.1 g, 0.1 mol) and TEA (12.1 g, 0.12 mol) to 100 mL of anhydrous DCM. Cool to 0°C in an ice/salt bath.

  • Addition: Dissolve Acryloyl Chloride (9.95 g, 0.11 mol) in 20 mL DCM. Add dropwise over 30–45 minutes. Critical: Maintain internal temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. A white precipitate (TEA·HCl) will form.

  • Workup:

    • Filter off the TEA·HCl salt.

    • Wash the filtrate with saturated

      
       (2 x 50 mL) to remove excess acid.
      
    • Wash with Brine (1 x 50 mL).

    • Dry organic layer over anhydrous

      
      .
      
  • Purification:

    • Concentrate under reduced pressure (Rotary Evaporator, bath < 30°C).

    • Distillation: Purify crude oil via vacuum distillation.

    • Note: Add a small crystal of BHT before distillation to prevent polymerization in the pot.

SynthesisWorkflow Start Reagents: Pyrrolidine + TEA in DCM (0°C, N2 atm) Add Dropwise Addition: Acryloyl Chloride (Maintain T < 5°C) Start->Add React Reaction: Warm to RT, Stir 4h (Formation of TEA-HCl ppt) Add->React Filter Filtration: Remove TEA-HCl salt React->Filter Wash Extraction: 1. NaHCO3 (remove acid) 2. Brine 3. Dry (MgSO4) Filter->Wash Purify Vacuum Distillation (with BHT inhibitor) Wash->Purify Product Pure 1-Acryloylpyrrolidine (Clear Liquid) Purify->Product

Caption: Schotten-Baumann synthesis workflow for 1-Acryloylpyrrolidine.

Part 4: Applications in Drug Development

The primary utility of 1-Acryloylpyrrolidine lies in its polymer, Poly(N-acryloylpyrrolidine) (PAPy) . Unlike PVP (which is water-soluble at all temperatures), PAPy exhibits Temperature-Responsive Behavior .

The LCST Advantage

PAPy has a Lower Critical Solution Temperature (LCST) of approximately 50–56°C in water.

  • Below LCST: Polymer is hydrated and soluble (Coil state).[2]

  • Above LCST: Polymer dehydrates and collapses (Globule state).

Comparison to Standard:

  • PNIPAM LCST: ~32°C. (Often too low for certain hyperthermia applications).[3]

  • PAPy LCST: ~56°C. (Ideal for triggered release in combination with local hyperthermia treatment).

Application Decision Tree

Applications Monomer Monomer: 1-Acryloylpyrrolidine Polymer Polymerization (Free Radical / RAFT) Monomer->Polymer Hydrogels Thermo-Responsive Hydrogels (Drug Depot) Polymer->Hydrogels Crosslink Micelles Amphiphilic Micelles (Encapsulation) Polymer->Micelles Block Copolymer App1 Controlled Release (triggered by external heating) Hydrogels->App1 LCST ~56°C App2 Targeted Oncology (Accumulation + Thermal Release) Micelles->App2 Hyperthermia Trigger

Caption: Strategic application of N-acryloylpyrrolidine in thermo-responsive drug delivery systems.

Part 5: Safety & Handling (E-E-A-T)

  • Hazard Class: Acrylamides are generally neurotoxic and potential carcinogens. Handle with extreme care.

  • Skin/Eye: Causes severe irritation.[4] Use nitrile gloves and safety goggles.

  • Storage: Store at -20°C. Ensure the presence of a polymerization inhibitor (e.g., MEHQ) if stored for extended periods.

  • Disposal: Incineration in a chemical waste facility.

References

  • Synthesis & Properties: Sigma-Aldrich (Merck KGaA). "1-(Pyrrolidin-1-yl)prop-2-en-1-one Product Information." CAS 42104-70-1.[1][5]

  • Polymer Properties (LCST): Kuskov, A. N., et al. "Amphiphilic Poly-N-vinylpyrrolidone Nanoparticles as Carriers for Nonsteroidal, Anti-Inflammatory Drugs." Pharmaceutics, 2022.

  • Comparative Nomenclature: PubChem Database. "Compound Summary: N-Acryloylpiperidine (Analogous Structure)." National Center for Biotechnology Information.

  • Polymerization Kinetics: Moad, G., et al. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005.[6] (Discusses acrylamide derivatives).[7][2][3][6][8][9][10][11][12]

Sources

An In-Depth Technical Guide to 1-(Pyrrolidin-1-yl)prop-2-en-1-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(Pyrrolidin-1-yl)prop-2-en-1-one, also known as N-Acryloylpyrrolidine. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental physicochemical properties, outlines a standard synthesis protocol, and explores its reactivity and applications, particularly in the realm of advanced polymer science.

Executive Summary

This compound is a vinyl monomer distinguished by its N-substituted acrylamide structure. The incorporation of a pyrrolidine ring imparts unique characteristics to the molecule and its subsequent polymers, influencing solubility, thermal properties, and biocompatibility. Its primary scientific value lies in its role as a functional building block for the synthesis of "smart" or stimuli-responsive polymers. The poly(N-acryloylpyrrolidine) (pAP) derived from this monomer exhibits thermoresponsive behavior in aqueous solutions, a property of significant interest for applications in drug delivery, tissue engineering, and biotechnology. This guide serves as a foundational resource for understanding and utilizing this versatile compound.

Molecular and Physicochemical Profile

The rational design of experiments and applications begins with a thorough understanding of the molecule's intrinsic properties. This compound is a colorless liquid at room temperature. Its core structure consists of a pyrrolidine ring acylated with a propenoyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound-
Synonyms 1-Acryloylpyrrolidine, N-Acryloylpyrrolidine
CAS Number 42104-70-1
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
Physical Form Liquid
Boiling Point 87 - 88 °C (at 1,013 hPa)
Density 0.852 g/cm³ (at 25 °C)
Water Solubility Completely Soluble[1]
log P (octanol/water) 0.22 (at 25 °C)

The complete water solubility is a key characteristic, driven by the polarity of the amide group.[1] This hydrophilicity is fundamental to the aqueous applications of its corresponding polymer.

Synthesis and Characterization

Synthesis Protocol: Acylation of Pyrrolidine

The most direct and common synthesis route is the Schotten-Baumann reaction between pyrrolidine and acryloyl chloride. This method is efficient for forming the amide bond. The causality behind this choice is the high reactivity of the acid chloride with the secondary amine nucleophile. The reaction is typically performed in an aprotic solvent with a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add pyrrolidine (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a tertiary amine base, such as triethylamine (1.1 eq), to act as an acid scavenger.

  • Cooling: Cool the flask to 0 °C in an ice bath. This is critical to control the exothermicity of the acylation reaction and prevent unwanted polymerization of the acryloyl chloride.

  • Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.0 eq) in the same solvent and add it dropwise to the stirred pyrrolidine solution via the addition funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure completion.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and salts.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield the pure liquid product.

Self-Validation: The success of the synthesis is validated at each stage. The formation of a salt (triethylamine hydrochloride) precipitate during the reaction is a positive indicator. The pH changes during the aqueous workup confirm the removal of acidic and basic impurities. Final purity is confirmed by spectroscopic analysis.

Spectroscopic Characterization (¹H NMR)

Proton NMR is an essential tool for confirming the structure of the synthesized monomer. The spectrum shows characteristic signals for both the vinyl protons of the acryloyl group and the methylene protons of the pyrrolidine ring.

Interpreted ¹H NMR Data (400 MHz, Methanol-d₄)

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
6.62 dd16.8, 10.4Vinyl CH (trans to carbonyl)
6.27 dd16.8, 2.0Vinyl CH ₂ (trans to CH)
5.74 dd10.4, 2.0Vinyl CH ₂ (cis to CH)
3.62 t6.8Pyrrolidine -NCH ₂-
3.50 t6.9Pyrrolidine -NCH ₂-
2.07-1.85 m-Pyrrolidine -CH₂CH ₂CH₂-

Source: Adapted from Kolouchová et al., Polymer Chemistry.

The distinct doublet of doublets (dd) pattern for the three vinyl protons is a definitive fingerprint of the acryloyl group, confirming the integrity of the polymerizable moiety.

Chemical Reactivity and Polymerization

The chemistry of this compound is dominated by the reactivity of its α,β-unsaturated amide system. This functionality allows for two primary reaction pathways: Michael addition and radical polymerization.

Michael Addition

The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic. This renders the molecule an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles (Michael donors) such as amines, thiols, and carbanions. This reaction is fundamental in bioconjugation and the synthesis of more complex pharmaceutical intermediates.

Free-Radical Polymerization

The vinyl group is susceptible to radical-initiated polymerization, which is the most significant application of this monomer. This process allows for the creation of high molecular weight poly(N-acryloylpyrrolidine) (pAP).

Workflow: Free-Radical Polymerization of N-Acryloylpyrrolidine

G Monomer N-Acryloylpyrrolidine Degas Degas Solution (N₂ Purge) Monomer->Degas Solvent Solvent (e.g., Dioxane, Water) Solvent->Degas Initiator Initiator (e.g., AIBN) Initiator->Degas Heat Heat to Initiate (e.g., 60-70 °C) Degas->Heat Polymerize Propagation (Chain Growth) Heat->Polymerize Precipitate Precipitate in Non-Solvent (e.g., Ether) Polymerize->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Under Vacuum Filter->Dry pAP Pure pAP Polymer Dry->pAP

Caption: General workflow for synthesizing poly(N-acryloylpyrrolidine) via free-radical polymerization.

The choice of initiator is dictated by the solvent and desired reaction temperature. For organic solvents, azo compounds like AIBN (2,2'-Azobis(2-methylpropionitrile)) are common choices.[2] For aqueous systems, water-soluble initiators like potassium persulfate are used.[2] The degassing step is crucial because oxygen is a radical scavenger and will inhibit the polymerization process.

Applications in Research and Drug Development

The primary application driver for this monomer is the unique properties of its homopolymer, pAP.

Thermoresponsive Polymers ("Smart" Hydrogels)

pAP is a thermoresponsive polymer, meaning its solubility in water changes with temperature. It exhibits a Lower Critical Solution Temperature (LCST), undergoing a reversible phase transition from a soluble, hydrophilic state to an insoluble, collapsed, hydrophobic state when heated above its cloud point temperature (TCP). This transition is sharp and tunable.

This "smart" behavior is highly valuable in drug development for several reasons:

  • Injectable Drug Depots: A drug-loaded polymer solution can be injected in a liquid state at room temperature. Upon reaching body temperature (37 °C), it can phase-separate to form a gel-like depot, providing sustained, localized release of the therapeutic agent.

  • Cell Culture and Tissue Engineering: Surfaces can be coated with pAP. At lower temperatures, cells can adhere and grow. By raising the temperature, the polymer collapses, causing the cells to detach as a contiguous sheet without the need for enzymatic digestion, which can damage cell surfaces.

  • Controlled Release Systems: The collapse of the hydrogel structure above the LCST can trigger the release of an encapsulated drug.

Systematic studies have shown that the TCP of pAP is sensitive to physiological solutions like phosphate-buffered saline (PBS), which is a critical consideration for biomedical applications.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care.

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H318: Causes serious eye damage

    • H335: May cause respiratory irritation

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Storage: The monomer is sensitive to heat and light, which can induce premature polymerization. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a freezer at or below -20°C.

Conclusion

This compound is a functional monomer of significant interest due to the thermoresponsive properties of its polymer, pAP. Its straightforward synthesis, well-defined structure, and reactive vinyl group make it an accessible and versatile tool for materials scientists and drug development professionals. The ability to create "smart" hydrogels that respond to physiological temperatures opens up numerous possibilities for advanced therapeutic systems. A comprehensive understanding of its physicochemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

  • This compound. PubChem. [Link]

  • Kolouchová, K., et al. Figure S1. 1 H NMR (400 MHz) spectrum of the N-acryloylpyrrolidine monomer in MeOH-4d. ResearchGate. [Link]

  • What is free radical polymerization? Wako Chemicals USA. [Link]

  • Radical polymerization. Wikipedia. [Link]

  • Radical Chain-Growth Polymerization. Chemistry LibreTexts. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-(Pyrrolidin-1-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety data and handling precautions for 1-(Pyrrolidin-1-yl)prop-2-en-1-one (also known as N-Acryloylpyrrolidine), a reactive chemical intermediate of interest in pharmaceutical and chemical research. As a senior application scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Understanding the Hazard Profile of this compound

This compound, with CAS Number 42104-70-1, is an α,β-unsaturated carbonyl compound. This structural motif is a well-known Michael acceptor, rendering the molecule reactive towards nucleophiles. This inherent reactivity is the basis for its utility in chemical synthesis but also the source of its toxicological properties.

GHS Classification and Hazard Statements

Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Danger" .

Hazard Class GHS Classification Signal Word
Acute Toxicity, OralCategory 4Danger
Skin Corrosion/IrritationCategory 2Danger
Serious Eye Damage/Eye IrritationCategory 1Danger
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3Danger

Prudent Laboratory Practices: A Risk-Based Approach

The handling of this compound necessitates a stringent set of laboratory practices that go beyond standard protocols. The following recommendations are based on established guidelines for handling acrylamide and its derivatives, which share similar structural and reactivity-based hazards.[1][2][3]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure. All work with this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.[1][3] The fume hood provides adequate ventilation to prevent the inhalation of vapors and potential aerosols.

Engineering_Controls_Workflow All handling of this compound must occur within a fume hood. Weighing Weighing Solution_Prep Solution_Prep Weighing->Solution_Prep Transfer Fume_Hood Certified Chemical Fume Hood Reaction_Setup Reaction_Setup Solution_Prep->Reaction_Setup Addition Quenching Quenching Reaction_Setup->Quenching Process Extraction Extraction Quenching->Extraction Process

Caption: Workflow for handling this compound within a certified chemical fume hood.

Personal Protective Equipment (PPE): Essential for Direct Contact Protection

Appropriate PPE is mandatory to prevent skin and eye contact. The minimum required PPE includes:

  • Gloves: Nitrile gloves are recommended. Given the potential for skin irritation and absorption, it is advisable to wear double gloves.[1] Gloves should be changed immediately if contaminated, and at least every two hours during continuous use.[1][2]

  • Eye Protection: Chemical safety goggles are required at all times.[1] A face shield should be worn in situations where there is a risk of splashing.[3]

  • Lab Coat: A fully buttoned lab coat with long sleeves is necessary to protect street clothing and skin.[2]

  • Closed-toe Shoes: These are a standard requirement in any laboratory setting.[1]

PPE_Requirements cluster_PPE Mandatory Personal Protective Equipment Researcher Researcher Task Handling This compound Researcher->Task Performs Gloves Nitrile Gloves (Double Recommended) Task->Gloves Requires Eye_Protection Chemical Safety Goggles (Face Shield for Splash Risk) Task->Eye_Protection Requires Lab_Coat Fully Buttoned Lab Coat Task->Lab_Coat Requires Footwear Closed-toe Shoes Task->Footwear Requires

Caption: Mandatory Personal Protective Equipment (PPE) for handling this compound.

Step-by-Step Handling Procedures

Adherence to a strict protocol is crucial for minimizing risk.

Weighing and Solution Preparation
  • Preparation: Before handling the compound, ensure the chemical fume hood is clean and free of incompatible materials.[1] Don appropriate PPE.

  • Weighing: If handling the solid form, tare a container inside the fume hood. Add the desired amount of this compound to the container within the hood. Seal the container before removing it to the balance for weighing. This prevents contamination of the balance and the laboratory environment.[4]

  • Dissolution: Prepare solutions within the fume hood. Add the solvent to the container with the weighed compound. Keep the container closed as much as possible.[2]

Storage and Transportation
  • Storage: Store this compound in a tightly sealed, shatter-resistant container in a well-ventilated area, away from heat and sources of ignition.[1][5] The recommended storage temperature is under -20°C in an inert atmosphere. It should be stored away from incompatible materials such as metals, oxidizing agents, reducing agents, acids, and bases.[1][2]

  • Transportation: When transporting the chemical within the laboratory, use a secondary container to prevent spills in case the primary container breaks.[1][2]

Emergency Procedures: Preparedness is Key

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Assess the Spill: For small spills contained within a fume hood, trained laboratory personnel can manage the cleanup. For large spills or spills outside of a fume hood, contact the institutional safety office.

  • Cleanup: For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container.[6]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent. A common practice for acrylamide spills is to treat the area with a solution of potassium persulfate followed by sodium metabisulfite to promote polymerization and detoxification.[6]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Commitment to Safety

The safe handling of this compound is paramount for the protection of laboratory personnel and the environment. By understanding its inherent hazards and implementing robust engineering controls, stringent personal protective measures, and well-defined handling protocols, researchers can effectively mitigate the risks associated with this reactive compound. This guide serves as a foundational resource for fostering a proactive safety culture within the research and development landscape.

References

  • PubChem. 1-(Prop-2-yn-1-yl)pyrrolidin-2-one | C7H9NO. National Center for Biotechnology Information. [Link]

  • Duke University Occupational and Environmental Safety Office. Guidelines for Safe Use of Acrylamide. [Link]

  • University of California, Berkeley Environment, Health & Safety. Acrylamide. [Link]

  • LSU Health Shreveport. Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Acrylamide. [Link]

  • University of New Mexico Environmental Health & Safety. Acrylamide Standard Operating Procedure Template. [Link]

  • Eckerd College Academics. Safe Operating Procedure. [Link]

Sources

Introduction to poly(N-acryloylpyrrolidine) thermo-responsive polymers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Poly(N-acryloylpyrrolidine) Thermo-Responsive Polymers

Abstract

Poly(N-acryloylpyrrolidine) (PNAP) is a prominent member of the "smart" polymer family, exhibiting a sharp, reversible phase transition in aqueous solutions in response to temperature changes. This behavior is characterized by a Lower Critical Solution Temperature (LCST), the point at which the polymer transitions from a soluble, hydrophilic state to an insoluble, hydrophobic state upon heating. This guide provides a comprehensive overview of PNAP, detailing its synthesis, physicochemical properties, and advanced characterization techniques. We delve into the molecular mechanisms governing its thermo-response and explore its significant potential in drug development, particularly in creating sophisticated controlled-release systems and hydrogels. Through a comparative analysis with the benchmark thermo-responsive polymer, poly(N-isopropylacrylamide) (PNIPAM), this document highlights the unique advantages of PNAP, establishing it as a compelling material for next-generation biomedical applications.

Introduction: The Rise of Thermo-Responsive Polymers

"Smart" polymers, or stimuli-responsive polymers, are materials that undergo significant, reversible physicochemical changes in response to external environmental triggers such as temperature, pH, light, or ionic strength. Among these, thermo-responsive polymers are particularly valuable for biomedical applications because of the ability to leverage temperature gradients within the body or apply external thermal stimuli.

For decades, poly(N-isopropylacrylamide) (PNIPAM) has been the most extensively studied thermo-responsive polymer, with an LCST of approximately 32°C, conveniently close to human physiological temperature.[1][2] However, despite its widespread use, concerns have been raised regarding its biocompatibility, as the polymer's hydrogen-bond-donating amide group can potentially induce blood clots.[1] This has spurred the search for alternative materials with improved biological safety profiles.

Poly(N-acryloylpyrrolidine) (PNAP) has emerged as a highly promising alternative. As a polyacrylamide-based polymer, it demonstrates a distinct LCST while possessing an aprotic polar functional group, which may offer enhanced biocompatibility.[1][3] Its tunable thermal response, coupled with its robust chemical nature, makes it an ideal candidate for advanced drug delivery platforms, injectable depots, and smart coatings for tissue engineering.[3][4]

Synthesis of Poly(N-acryloylpyrrolidine)

The synthesis of PNAP with controlled molecular weight and narrow polydispersity is critical for tuning its thermo-responsive properties and ensuring reproducible performance in biomedical applications. Various polymerization techniques can be employed, each offering distinct advantages.

Monomer Synthesis: N-acryloylpyrrolidine (APy)

The monomer is typically synthesized via the acylation of pyrrolidine with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. The reaction is usually performed in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate.

Polymerization Methodologies

a) Conventional Free-Radical Polymerization: This is a straightforward method using an initiator like azobisisobutyronitrile (AIBN).[5] While simple, it offers limited control over the polymer architecture, often resulting in high polydispersity.

b) Controlled/“Living” Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization provide excellent control over molecular weight, polydispersity, and end-group functionality.[6][7] This precision is paramount for creating well-defined block copolymers and bioconjugates.

c) Group Transfer Polymerization (GTP): GTP is an anionic polymerization method that allows for the synthesis of well-defined acrylamide-based polymers with low polydispersity.[8][9] This method is particularly effective for producing a series of PNAP homopolymers with varying, predictable molecular weights.

Diagram: General Synthesis Scheme of PNAP

Synthesis_Scheme cluster_monomer Monomer Synthesis cluster_polymerization Polymerization Pyrrolidine Pyrrolidine APy N-acryloylpyrrolidine (APy) Monomer Pyrrolidine->APy Acylation AcryloylChloride Acryloyl Chloride AcryloylChloride->APy Acylation Base Base (e.g., Et3N) Base->APy Acylation Solvent Solvent (e.g., DCM) Solvent->APy Acylation PNAP Poly(N-acryloylpyrrolidine) (PNAP) APy->PNAP Polymerization (Free Radical, RAFT, GTP) Initiator Initiator / Catalyst (AIBN, RAFT Agent, GTP Catalyst) Initiator->PNAP

Caption: Synthesis pathway from starting reagents to the PNAP polymer.

Physicochemical Properties and the LCST Phenomenon

The defining characteristic of PNAP is its thermo-responsive behavior in aqueous solutions.

The Coil-to-Globule Transition

Below its LCST, PNAP chains are fully hydrated and exist in a soluble, extended coil conformation. Strong hydrogen bonds form between the carbonyl groups of the pyrrolidone rings and the surrounding water molecules.[10] As the temperature increases and approaches the LCST, these hydrogen bonds weaken. Concurrently, the hydrophobic interactions between the polymer's aliphatic backbone and pyrrolidone rings become dominant. This shift in the hydrophilic/hydrophobic balance causes the polymer chains to collapse into a dehydrated, compact globular state, leading to aggregation and phase separation from the solution.[10][11] This transition is macroscopically observed as the solution turning cloudy, a point known as the cloud point (Tcp).[12]

Diagram: Thermo-responsive Mechanism of PNAP

LCST_Mechanism cluster_below Below LCST (T < LCST) cluster_above Above LCST (T > LCST) node_coil Hydrated State Polymer chains are extended and soluble due to strong hydrogen bonding with water. node_globule Dehydrated State Hydrophobic interactions dominate, causing chains to collapse into insoluble globules. node_coil->node_globule Heating (Weakened H-bonds) node_globule->node_coil Cooling (Re-established H-bonds)

Caption: Reversible coil-to-globule transition of PNAP chains around the LCST.

Factors Influencing the LCST

The precise temperature of the phase transition can be finely tuned, which is a key requirement for many applications.

FactorEffect on LCSTRationale
Molecular Weight Decreases with increasing molecular weightHigher molecular weight polymers have more hydrophobic segments per chain, promoting aggregation at lower temperatures.[3][8]
Polymer Concentration Can decrease with increasing concentrationAt higher concentrations, intermolecular interactions are more frequent, facilitating the aggregation process.[3]
Solvent Composition Highly sensitive to additivesThe presence of salts (e.g., in Phosphate Buffered Saline - PBS) typically lowers the LCST by disrupting the hydration shell around the polymer chains.[3][6]
Copolymerization Increases with hydrophilic co-monomers; Decreases with hydrophobic co-monomersIncorporating hydrophilic units raises the overall hydrophilicity of the copolymer, requiring more energy (higher temperature) to induce collapse. Hydrophobic units have the opposite effect.[13][14]

A study using group transfer polymerization showed that for PNAP homopolymers, the cloud point (Tc) ranged from 50.1°C to 55.5°C as the degree of polymerization was varied.[8] Another investigation found that for some substituted poly(N-acryloyl-2-pyrrolidone)s, the cloud point could be as high as 47°C, a value close to hyperthermia temperatures relevant for cancer therapy.[6]

Characterization Protocols

A multi-faceted approach is required to fully characterize PNAP, linking its molecular structure to its macroscopic properties.

Structural and Molecular Weight Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of both the monomer and the resulting polymer. The complete disappearance of the vinyl proton signals (typically between 5.5 and 6.5 ppm) after polymerization confirms the reaction's completion.[5][8]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[15][16] This is crucial for correlating polymer size with its LCST.

Protocol: LCST Determination by UV-Vis Turbidimetry

This is the most common method for measuring the cloud point (Tcp) of a thermo-responsive polymer solution.[12]

Objective: To determine the temperature at which the PNAP solution undergoes phase separation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of PNAP in the desired solvent (e.g., deionized water or PBS) at a specific concentration (e.g., 1.0 mg/mL). Ensure the polymer is fully dissolved.[12]

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).

  • Measurement:

    • Place the cuvette containing the polymer solution into the spectrophotometer.

    • Equilibrate the system at a temperature well below the expected LCST (e.g., 20°C).

    • Program the instrument to heat the sample at a constant, slow rate (e.g., 1°C/min) to ensure thermal equilibrium.[17]

    • Continuously record the transmittance (or absorbance) of the solution as a function of temperature.

  • Data Analysis: Plot the percent transmittance versus temperature. The LCST (or Tcp) is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[18] The onset of the decrease in transmittance indicates the beginning of the phase transition.

Diagram: Experimental Workflow for PNAP Synthesis & Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_result Result node_synth Polymerize APy Monomer (e.g., GTP or RAFT) node_purify Purify Polymer (Precipitation/Dialysis) node_synth->node_purify node_dry Dry to Constant Weight node_purify->node_dry node_gpc GPC/SEC Analysis (Mw, Mn, PDI) node_dry->node_gpc node_nmr NMR Spectroscopy (Confirm Structure) node_dry->node_nmr node_lcst UV-Vis Turbidimetry (Determine LCST) node_dry->node_lcst node_final Well-Defined PNAP with Known Mw and LCST node_gpc->node_final node_nmr->node_final node_lcst->node_final

Caption: Standard workflow from polymerization to final characterization of PNAP.

Applications in Drug Development

The unique properties of PNAP make it an exemplary candidate for advanced drug delivery systems.

  • Injectable Hydrogels for Controlled Release: PNAP can be formulated into an injectable solution that remains liquid at room temperature but forms a solid hydrogel depot upon injection into the body (at 37°C).[3][19] This in-situ gelation can trap a therapeutic agent, which is then released in a sustained manner as the hydrogel slowly degrades or as the drug diffuses out.[20] This approach is ideal for localized, long-term drug delivery, minimizing systemic side effects.

  • Thermo-Responsive Nanoparticles: PNAP can be used to create "core-shell" nanoparticles. Below the LCST, the particles are stable and circulate in the bloodstream. When they reach a target site where the temperature is slightly elevated (e.g., a tumor), the PNAP shell collapses. This transition can be engineered to trigger the release of an encapsulated drug payload precisely at the site of action.[10]

  • Bioconjugation: The pyrrolidone ring, while similar in some respects to that in poly(N-vinylpyrrolidone) (PVP), offers a robust scaffold.[21][22] Functional groups can be introduced at the polymer chain ends during synthesis (especially via CRP techniques) to allow for the covalent attachment of targeting ligands, such as antibodies or peptides. This enables the active targeting of PNAP-based drug carriers to specific cells or tissues.

Comparative Analysis: PNAP vs. PNIPAM

FeaturePoly(N-acryloylpyrrolidine) (PNAP)Poly(N-isopropylacrylamide) (PNIPAM)
Monomer Structure Contains a five-membered pyrrolidone ringContains an isopropyl group
Amide Group Tertiary amide (aprotic, H-bond acceptor only)Secondary amide (protic, H-bond donor & acceptor)
Typical LCST Range ~45-55°C, tunable[6][8]~32°C, tunable[1][2]
Biocompatibility Considered promising due to aprotic nature; specific formulations show low cytotoxicity.[1][6]Generally considered biocompatible, but potential for blood clots and cytotoxicity of residual monomer exists.[1][23]
Phase Transition Sharp and reversible coil-to-globule transition[8]Sharp and reversible coil-to-globule transition[2][10]

Future Outlook and Conclusion

Poly(N-acryloylpyrrolidine) stands out as a versatile and highly tunable thermo-responsive polymer with significant potential to advance the field of drug delivery. Its distinct LCST, coupled with a potentially superior biocompatibility profile compared to PNIPAM, makes it a subject of intense research interest. Future work will likely focus on the development of complex architectures, such as multi-block copolymers and targeted bioconjugates, to create highly specific and efficient therapeutic systems. The continued exploration of PNAP and its derivatives promises to yield novel solutions for controlled drug release, regenerative medicine, and diagnostics, solidifying its role as a key material in the next generation of smart biomedical technologies.

References

  • Kirk, S. M., et al. (2020). Effect of residue structure on the thermal and thermoresponsive properties of γ-substituted poly(N-acryloyl-2-pyrrolidone)s. Polymer Chemistry. Available at: [Link]

  • Li, J., et al. (2024). Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization. SPIE Digital Library. Available at: [Link]

  • Li, J., et al. (2024). Synthesis and thermo-responsive properties of poly (acryloylpyrrolidine) and its random copolymer by group transfer polymerization. SPIE Digital Library. Available at: [Link]

  • Tahara, Y., et al. (2018). Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). RSC Publishing. Available at: [Link]

  • Fustin, C.-A., et al. (2021). Thermoresponsive properties of polyacrylamides in physiological solutions. Polymer Chemistry. Available at: [Link]

  • Das, D., et al. (2015). Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery. RSC Advances. Available at: [Link]

  • Fustin, C.-A., et al. (2021). Thermoresponsive Properties of Polyacrylamides in Physiological Solutions. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2010). Preparation and Characterization of Poly (Acrylonitrile-co-1-Acryloylpyrrolidine- 2-Carboxylic Acid) with High Molecular Weight. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2019). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry. Available at: [Link]

  • Singh, A. P., & Kapoor, A. (2023). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing. Available at: [Link]

  • Cerdán Flores, C. (2021). Experimental study of thermo-responsive polymer hydrogel systems for controlled drug release. POLITesi. Available at: [Link]

  • Intertek. GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]

  • Li, J., & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery. Nature Reviews Materials. Available at: [Link]

  • Al-Ahmady, Z. S., & Kostarelos, K. (2016). Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. Pharmaceutical Nanotechnology. Available at: [Link]

  • Rahimi, M., et al. LCST of nanoparticles measured by using UV-Vis spectrophotometer. ResearchGate. Available at: [Link]

  • Zelikin, A. N., et al. (2007). Poly(vinylpyrrolidone) for bioconjugation and surface ligand immobilization. Biomacromolecules. Available at: [Link]

  • Jones, D. S., et al. (2008). Characterisation and controlled drug release from novel drug-loaded hydrogels. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Manfredini, N., et al. (2023). Thermo-responsive polymers as surface active compounds: A review. European Polymer Journal. Available at: [Link]

  • Butreddy, A., et al. (2021). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Polymers. Available at: [Link]

  • Ranjha, N. M., et al. (2012). pH-sensitive polyvinylpyrrolidone-acrylic acid hydrogels: Impact of material parameters on swelling and drug release. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Cooperstein, M. A., & Canavan, H. E. (2013). Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces. Biointerphases. Available at: [Link]

  • Mahmood, A., et al. (2015). Tunable LCST behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers. ResearchGate. Available at: [Link]

  • Mahmood, A., et al. (2014). Tunable LCST behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers. Polymer Chemistry. Available at: [Link]

  • Nash, M. E., et al. Polymers LCSTs determination by UV–vis spectroscopy. ResearchGate. Available at: [Link]

  • Catanzano, O., et al. (2017). Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. Gels. Available at: [Link]

  • Lu, J., et al. (2022). Preparation and characterization of photopolymerized poly(l-lactide-co-ε-caprolactone-co-N-vinyl-2-pyrrolidone) network as anti-biofouling materials. Heliyon. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocols: Synthesis and Application of Poly(N-acryloylpyrrolidine) Hydrogels for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of poly(N-acryloylpyrrolidine) (pNAP) hydrogels for drug delivery. pNAP hydrogels are three-dimensional, cross-linked polymer networks renowned for their high water content, biocompatibility, and tunable properties, making them excellent candidates for encapsulating and releasing therapeutic agents.[1][2] This guide explains the fundamental principles behind hydrogel formation, offers detailed step-by-step protocols for synthesis and analysis, and discusses the critical parameters that influence hydrogel performance in drug delivery systems.

Introduction: The Rationale for pNAP Hydrogels in Drug Delivery

Hydrogels are polymeric networks that can absorb and retain significant amounts of water or biological fluids.[3] Their soft, flexible nature closely mimics that of natural tissue, minimizing inflammatory responses upon implantation.[4] Among the vast family of hydrogel-forming polymers, poly(N-acryloylpyrrolidine) stands out due to the inherent properties of its monomer unit. The pyrrolidinone ring provides a unique combination of hydrophilicity and biocompatibility, attributes it shares with the widely used poly(N-vinylpyrrolidone) (PVP).[2][5]

The primary advantage of a pNAP hydrogel system lies in its versatility. By carefully selecting the synthesis parameters—specifically the monomer concentration, the nature and concentration of the cross-linking agent, and the polymerization initiation method—one can precisely control the key structural properties of the hydrogel network. These properties, in turn, dictate the drug loading capacity and release kinetics.

Key Advantages of pNAP Hydrogels:

  • Biocompatibility: The pyrrolidinone moiety is well-tolerated in biological systems.[2]

  • High Swelling Capacity: The hydrophilic nature allows for high water uptake, creating a suitable environment for hydrophilic drugs.[1]

  • Tunable Network Structure: The cross-linking density can be adjusted to control pore size, which directly influences drug diffusion rates.[5]

  • Stimuli-Responsiveness (Potential): The pNAP backbone can be copolymerized with stimuli-responsive monomers (e.g., acrylic acid for pH sensitivity or N-isopropylacrylamide for temperature sensitivity) to create "smart" delivery systems.[6][7]

The Chemistry of pNAP Hydrogel Synthesis: A First-Principles Approach

The synthesis of pNAP hydrogels is most commonly achieved through free-radical polymerization .[8] This process involves three key stages: initiation, propagation, and termination. The fundamental components required are the monomer, a cross-linking agent, and an initiator.

  • Monomer (N-acryloylpyrrolidine): This is the primary building block of the polymer chains.

  • Cross-linking Agent: A molecule with two or more polymerizable groups (e.g., N,N'-methylenebis(acrylamide) - MBA) that covalently links the linear polymer chains together. This creates the three-dimensional network essential for hydrogel formation and prevents the polymer from dissolving.[5] The concentration of the cross-linker is a critical parameter; higher concentrations lead to a tighter network with lower swelling and slower drug release.[9]

  • Initiation System: This system generates the initial free radicals that start the polymerization reaction. The choice of initiator determines the method of polymerization.

    • Thermal Initiation: A redox pair like ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) is commonly used. APS generates sulfate radicals upon thermal decomposition or reaction with the accelerator TEMED.

    • Photoinitiation: A photoinitiator (e.g., Irgacure 2959 or 1-hydroxycyclohexylphenylketone) is used, which generates radicals upon exposure to UV light.[4][10] This method offers excellent temporal and spatial control over the polymerization process.

The overall synthesis workflow is a multi-step process that begins with the preparation of the precursor solution and culminates in a purified hydrogel ready for use.

G cluster_0 Preparation Stage cluster_1 Polymerization Stage cluster_2 Purification & Final Product Monomer N-Acryloylpyrrolidine (NAP) Precursor Prepare Precursor Solution (Mix & Degas) Monomer->Precursor Crosslinker Cross-linker (e.g., MBA) Crosslinker->Precursor Solvent Solvent (e.g., DI Water) Solvent->Precursor Drug Therapeutic Drug (Optional) Drug->Precursor Initiator Add Initiator System (Thermal or Photoinitiator) Precursor->Initiator Polymerize Induce Polymerization (Heat or UV Exposure) Initiator->Polymerize CrudeGel Crude pNAP Hydrogel Polymerize->CrudeGel Purify Purify via Dialysis/ Washing in DI Water CrudeGel->Purify FinalGel Purified pNAP Hydrogel Purify->FinalGel

Diagram 1: General workflow for the synthesis of pNAP hydrogels.

Experimental Protocols

Protocol 1: Synthesis of pNAP Hydrogel via Thermal Initiation

This protocol describes the synthesis using the APS/TEMED redox pair, a robust and widely used method for hydrogel formation.

Materials & Equipment:

  • N-acryloylpyrrolidine (NAP) monomer

  • N,N'-methylenebis(acrylamide) (MBA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized (DI) water

  • Glass vials or molds

  • Nitrogen or Argon gas source

  • Water bath or oven set to 50-60°C

Procedure:

  • Precursor Solution Preparation: In a glass vial, dissolve the desired amount of NAP monomer and MBA cross-linker in DI water. A typical formulation is provided in Table 1. Gently vortex or stir until all components are fully dissolved.

    • Causality Insight: The ratio of monomer to cross-linker is the primary determinant of the hydrogel's network density. A higher MBA percentage will result in a more rigid, less swollen hydrogel.[9]

  • Degassing: To remove dissolved oxygen, which can inhibit free-radical polymerization, purge the precursor solution with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Initiation: Add the initiator, APS (as a freshly prepared aqueous solution), to the monomer solution and mix gently. Immediately after, add the accelerator, TEMED, and mix thoroughly but quickly.

    • Causality Insight: TEMED accelerates the decomposition of APS into sulfate radicals, significantly speeding up the gelation process at lower temperatures. The reaction begins almost immediately upon its addition.

  • Polymerization: Immediately cast the solution into the desired molds (e.g., between two glass plates with a spacer for a sheet, or in small vials for cylindrical gels). Place the molds in an oven or water bath at 50-60°C for 2-4 hours to ensure complete polymerization.

  • Purification: After polymerization, carefully remove the crude hydrogel from the mold. Immerse it in a large volume of DI water. Change the water every 8-12 hours for at least 3 days.

    • Trustworthiness Check: This step is critical to remove any unreacted monomer, initiator fragments, and other impurities, which are often cytotoxic.[11] The purification process is complete when the conductivity of the wash water remains constant.

  • Storage: Store the purified hydrogel in DI water at 4°C.

Protocol 2: Synthesis of pNAP Hydrogel via Photoinitiation

This protocol uses UV light to initiate polymerization, offering precise control over the start of the reaction.

Materials & Equipment:

  • N-acryloylpyrrolidine (NAP) monomer

  • N,N'-methylenebis(acrylamide) (MBA)

  • Photoinitiator (e.g., 1-hydroxycyclohexylphenylketone)

  • Deionized (DI) water

  • UV-transparent molds (e.g., quartz plates, plastic dishes)

  • UV lamp (365 nm)

Procedure:

  • Precursor Solution Preparation: In a glass vial, dissolve the NAP monomer, MBA cross-linker, and photoinitiator in DI water. (See Table 1 for a typical formulation). Protect the solution from light.

  • Casting: Pour the precursor solution into the UV-transparent molds.

  • Polymerization: Expose the molds to UV light (e.g., 365 nm, ~10-15 mW/cm²) for 10-20 minutes. The exact time will depend on the initiator concentration and light intensity.

    • Causality Insight: The photoinitiator absorbs UV photons and cleaves into highly reactive radical species, which then initiate the polymerization of the NAP monomers.

  • Purification & Storage: Follow steps 5 and 6 from Protocol 1.

Table 1: Example Formulations for pNAP Hydrogel Synthesis

ComponentRoleFormulation A (Thermal)Formulation B (UV)Justification
N-acryloylpyrrolidine (NAP)Monomer1.0 g (7.86 mmol)1.0 g (7.86 mmol)The main structural component of the polymer network.
MBACross-linker20 mg (0.13 mmol)20 mg (0.13 mmol)Controls network density. This is ~1.6 mol% relative to the monomer, creating a moderately cross-linked gel.
DI WaterSolvent5.0 mL5.0 mLDissolves reactants and controls the final polymer concentration in the hydrogel.
APSInitiator25 mg-Source of free radicals for thermal initiation.
TEMEDAccelerator25 µL-Accelerates APS decomposition to allow polymerization at moderate temperatures.
1-hydroxycyclohexylphenylketonePhotoinitiator-15 mgSource of free radicals upon UV exposure.

Characterization and Application Protocols

Protocol 3: Swelling Behavior Analysis

The swelling ratio is a fundamental property that reflects the network structure and its affinity for water.

Procedure:

  • Prepare small, uniform discs of the purified hydrogel.

  • Lyophilize (freeze-dry) the hydrogels to obtain their dry weight (Wd).

  • Immerse the dry hydrogels in a buffered solution (e.g., Phosphate Buffered Saline, pH 7.4) at a constant temperature (e.g., 37°C).

  • At regular time intervals, remove a hydrogel disc, gently blot the surface with a lint-free wipe to remove excess water, and record its weight (Ws).

  • Continue until the weight becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (Ws,eq - Wd) / Wd where Ws,eq is the weight at equilibrium.

Protocol 4: Drug Loading and In-Vitro Release Study

This protocol details how to load a model drug into the hydrogel and measure its release profile over time.

G cluster_loading Drug Loading cluster_release Drug Release start_load Place lyophilized pNAP hydrogel in concentrated drug solution swell_load Allow to swell to equilibrium (e.g., 48h at 4°C) start_load->swell_load end_load Drug-Loaded Hydrogel swell_load->end_load start_release Place drug-loaded hydrogel in release medium (e.g., PBS at 37°C) sample At time intervals, withdraw an aliquot of the medium start_release->sample analyze Analyze drug concentration (e.g., UV-Vis Spectroscopy) sample->analyze analyze->sample Replenish with fresh medium end_release Cumulative Release Profile analyze->end_release

Diagram 2: Workflow for drug loading and in-vitro release studies.

Procedure:

Part A: Drug Loading (Equilibrium Swelling Method)

  • Prepare a concentrated solution of the model drug (e.g., diclofenac sodium, paracetamol) in an appropriate buffer.[10]

  • Immerse a pre-weighed, lyophilized pNAP hydrogel disc in the drug solution.

  • Allow the hydrogel to swell for 24-48 hours at a low temperature (e.g., 4°C) to reach equilibrium.

  • To determine the amount of drug loaded, measure the depletion of the drug from the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the Drug Loading Efficiency (DLE) and Drug Loading Content (DLC):

    • DLE (%) = (Total Drug - Free Drug) / Total Drug * 100

    • DLC (%) = (Mass of Drug in Hydrogel) / (Mass of Drug-Loaded Hydrogel) * 100

Part B: In-Vitro Drug Release

  • Place the drug-loaded hydrogel into a known volume of release medium (e.g., PBS, pH 7.4) in a shaker bath maintained at 37°C.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replenish the volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released at each time point and plot the data to obtain the release profile. The release rate can be influenced by factors like the pH of the medium and the hydrogel's composition.[12]

Essential Characterization Techniques

To ensure the successful synthesis and functionality of the pNAP hydrogel, several characterization techniques are indispensable.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure of the hydrogel.[12] Key peaks to look for include the C=O stretch of the amide group in the pyrrolidinone ring and the disappearance of the C=C vinyl peak from the monomer, confirming polymerization.

  • Scanning Electron Microscopy (SEM): Provides visualization of the hydrogel's surface morphology and porous internal structure.[12] This is typically performed on lyophilized samples. The pore size can be estimated, which correlates with the swelling and drug release properties.

  • Rheological Analysis: Measures the mechanical properties of the hydrogel, such as its storage modulus (G') and loss modulus (G''). A successful hydrogel will exhibit solid-like behavior where G' > G''.[1]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Gelation does not occur or is very slow 1. Presence of dissolved oxygen.2. Inactive or expired initiator/accelerator.3. Insufficient temperature (for thermal initiation).1. Ensure thorough degassing of the precursor solution with inert gas.2. Use freshly prepared initiator solutions.3. Increase the temperature or polymerization time.
Hydrogel is too brittle or weak 1. Cross-linker concentration is too high (brittle).2. Cross-linker concentration is too low (weak).1. Decrease the mol% of MBA.2. Increase the mol% of MBA. A good starting point is 1-3 mol% relative to the monomer.
Inconsistent drug release profiles 1. Incomplete purification (residual monomers).2. Non-uniform hydrogel samples.3. Failure to maintain sink conditions during the release study.1. Extend the purification (washing) period.2. Use a consistent mold or punch to create uniform hydrogel discs.3. Increase the volume of the release medium.

References

  • Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. National Institutes of Health (NIH). [Link]

  • Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery: modelling and kinetics study for the sustained release of an antibiotic drug. RSC Advances. [Link]

  • Drug Loading into and Drug Release from pH- and Temperature-Responsive Cylindrical Hydrogels. ResearchGate. [Link]

  • pH-sensitive polyvinylpyrrolidone-acrylic acid hydrogels: Impact of material parameters on swelling and drug release. SciELO. [Link]

  • Hydrophilic Polyacrylamide Gels Modified with Poly-N-vinylpyrrolidone. MDPI. [Link]

  • Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels for biomedical applications. PubMed. [Link]

  • Characterisation and controlled drug release from novel drug-loaded hydrogels. PubMed. [Link]

  • pH-sensitive polyvinylpyrrolidone-acrylic acid hydrogels: Impact of material parameters on swelling and drug release. SciELO. [Link]

  • Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. ResearchGate. [Link]

  • Hydrogel Drug Delivery Systems and Liposomal Bupivacaine: Innovations and Future Perspectives in Pain Management. MDPI. [Link]

  • Biocompatibility of poly(ethylene glycol) and poly(acrylic acid) interpenetrating network hydrogel by intrastromal implantation in rabbit cornea. National Institutes of Health (NIH). [Link]

  • Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels for biomedical applications. ResearchGate. [Link]

  • (PDF) pH-sensitive polyvinylpyrrolidone-acrylic acid hydrogels: Impact of material parameters on swelling and drug release. ResearchGate. [Link]

  • Synthesis and characterization of injectable poly(N-isopropylacrylamide-co-acrylic acid) hydrogels with proteolytically degradable cross-links. PubMed. [Link]

  • Synthesis and characterisation of hydrogels based on poly(vinyl pyrrolidone). ResearchGate. [Link]

  • "Hydrogel: From Preparation To Applications – A Review On Key Properties And Formulation Techniques". IJCRT.org. [Link]

  • Emerging Fabrication Strategies of Hydrogels and Its Applications. National Institutes of Health (NIH). [Link]

  • Preparation and Characterization of Poly(N‐Vinylpyrrolidone‐co‐Methacrylic Acid) Hydrogels. ResearchGate. [Link]

  • Applied Chemistry Today Synthesis and characterization of porous co-polymeric hydrogels of 2-hydroxyethyl methacrylate and N-vin. appliedchem.pegup.press. [Link]

  • Synthesis and characterization of porous co-polymeric hydrogels of 2-Hydroxyethyl methacrylate and N-vinyl pyrrolidone via high internal phase emulsion. appliedchem.pegup.press. [Link]

Sources

Using 1-(Pyrrolidin-1-yl)prop-2-en-1-one as a covalent warhead in kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Utilizing 1-(Pyrrolidin-1-yl)prop-2-en-1-one as a Covalent Warhead in Kinase Inhibitors

Introduction: The Strategic Resurgence of Covalent Kinase Inhibitors

The development of protein kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1] While non-covalent inhibitors have seen tremendous success, the field is experiencing a renaissance in the design of targeted covalent inhibitors (TCIs).[2][3] These agents first bind reversibly to the target kinase and then form a stable, covalent bond with a strategically located nucleophilic amino acid residue, most commonly a cysteine.[4] This mechanism offers distinct advantages, including enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[3][5]

The efficacy and selectivity of a TCI are critically dependent on its electrophilic "warhead."[6][7] Among the various electrophiles explored, the acrylamide moiety has emerged as the most widely used and successful warhead, featured in the majority of FDA-approved covalent kinase inhibitors.[2][8][9] Its moderate reactivity, high selectivity for cysteine thiols, and synthetic tractability have made it a dominant tool in medicinal chemistry.[9] This guide provides a detailed examination of a specific tertiary acrylamide, This compound , as a covalent warhead, offering in-depth protocols for its application and validation in kinase inhibitor development.

Section 1: The Covalent Mechanism of Acrylamide Warheads

The fundamental reaction enabling covalent inhibition by acrylamides is a thia-Michael addition.[10][11] The thiol group of a cysteine residue acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in the acrylamide warhead. This process is typically irreversible and is highly dependent on two key factors:

  • Non-covalent Binding Affinity (Ki): The inhibitor must first bind reversibly to the kinase's ATP pocket with sufficient affinity to correctly position the warhead. This initial binding event is driven by the inhibitor's scaffold and is crucial for selectivity.[4][5]

  • Covalent Reaction Rate (kinact): Once bound, the proximity and orientation of the warhead relative to the target cysteine dictate the rate of covalent bond formation.[10]

The overall potency of a covalent inhibitor is best described by the ratio kinact/Ki , which represents the second-order rate constant for target modification. A key challenge in designing TCIs is to balance the intrinsic reactivity of the warhead; it must be reactive enough to engage the target cysteine efficiently but not so reactive that it indiscriminately modifies off-target proteins, leading to toxicity.[4][12] The nature of the amine precursor to the acrylamide strongly influences this reactivity.[5] The use of a pyrrolidine amine, as in this compound, provides a specific electronic and steric profile that can be harnessed for optimal performance.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Kinase_Cys Kinase + Cys-SH Complex Reversible E•I Complex Kinase_Cys->Complex k_on / k_off (Ki) Inhibitor Inhibitor-Warhead Covalent_Adduct Covalently Modified Kinase (E-I) Complex->Covalent_Adduct k_inact

Caption: Mechanism of two-step covalent inhibition.

Section 2: Experimental Workflows & Protocols

A rigorous, multi-step process is required to validate a novel covalent kinase inhibitor. This involves synthesis, biochemical characterization, direct confirmation of covalent modification, and evaluation in a cellular context.

A Synthesis of Scaffold-Warhead Conjugate B Biochemical Potency Assay (k_inact/Ki Determination) A->B C Mass Spectrometry Validation (Covalent Adduct Confirmation) B->C D Cell-Based Assays (Target Engagement & Phenotype) C->D E Chemoproteomic Selectivity Profiling (Off-Target Identification) D->E

Caption: Overall workflow for covalent inhibitor validation.

Protocol 1: Synthesis of an Inhibitor with a this compound Warhead

This protocol describes a general method for coupling a kinase-targeting scaffold containing a primary or secondary amine with acryloyl chloride to form the final covalent inhibitor.

Rationale: The most common method for installing an acrylamide warhead is the acylation of an amine on the recognition scaffold.[9] Using acryloyl chloride is direct, but requires careful control of stoichiometry and reaction conditions to avoid side reactions. An alternative two-step approach using 3-chloropropionyl chloride followed by base-mediated elimination can also be effective.[9]

Materials:

  • Kinase inhibitor scaffold with an accessible amine (e.g., aminopyrimidine core)

  • Acryloyl chloride or this compound precursor

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • Dissolve the amine-containing scaffold (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., TEA, 1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture. Caution: Acryloyl chloride is highly reactive and corrosive.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final covalent inhibitor.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Biochemical Assessment of Covalent Inhibition Kinetics

Rationale: To determine the kinetic parameters (Ki and kinact), a progress-curve analysis is performed.[13] The rate of the enzymatic reaction is measured over time in the presence of various concentrations of the inhibitor. The resulting curves will show a time-dependent decrease in reaction velocity as the enzyme is progressively inactivated.

Materials:

  • Purified, active target kinase

  • Covalent inhibitor stock solution (in DMSO)

  • Kinase substrate (peptide or protein) and ATP (γ-³²P-ATP or for fluorescence-based assays)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Assay plates (e.g., 96-well or 384-well)

  • Detection system (e.g., scintillation counter, fluorescence plate reader)

Procedure:

  • Prepare a series of inhibitor dilutions in the kinase reaction buffer.

  • In the assay plate, add the inhibitor dilutions to wells containing the kinase and its peptide/protein substrate.

  • Pre-incubate the kinase-inhibitor mixture for varying amounts of time (e.g., from 0 to 60 minutes) to allow for covalent modification to occur. A continuous assay is preferred if possible.

  • Initiate the kinase reaction by adding ATP.

  • Measure the reaction progress (substrate phosphorylation) over time. For a continuous assay, monitor the signal in real-time. For an endpoint assay, stop the reaction at various time points and measure the signal.

  • Plot the observed rate (vobs) of the reaction against time for each inhibitor concentration.

  • Fit the data to the equation for irreversible inhibition to determine the observed rate of inactivation (kobs) at each inhibitor concentration.

  • Plot kobs versus the inhibitor concentration [I]. Fit this secondary plot to the equation: kobs = kinact[I] / (Ki + [I]) to determine the values for Ki and kinact.

Data Presentation:

InhibitorTarget KinaseKi (nM)kinact (min⁻¹)kinact/Ki (M⁻¹s⁻¹)
Compound XKinase Y500.133,333
Compound ZKinase Y1200.056,944
Protocol 3: Mass Spectrometry Confirmation of Covalent Adduct Formation

Rationale: Mass spectrometry (MS) is the definitive method for confirming that a covalent bond has formed between the inhibitor and the target protein.[14][15] It can also identify the specific amino acid residue that has been modified. Two primary workflows are used: Top-Down and Bottom-Up proteomics.[14]

cluster_top Top-Down Analysis cluster_bottom Bottom-Up Analysis Start Incubate Kinase with Inhibitor A1 LC-MS of Intact Protein Start->A1 B1 Proteolytic Digestion (e.g., Trypsin) Start->B1 A2 Measure Mass Shift (Protein Mass + Inhibitor Mass) A1->A2 B2 LC-MS/MS of Peptides B1->B2 B3 Identify Modified Peptide & Cysteine Residue B2->B3

Caption: Top-Down vs. Bottom-Up MS workflows.

Procedure (Combined Workflow):

  • Incubate the target kinase (e.g., 1-5 µM) with a 5-10 fold molar excess of the covalent inhibitor in a suitable buffer for 1-2 hours at room temperature. Include a DMSO-only control.

  • For Top-Down Analysis:

    • Desalt the reaction mixture using a C4 ZipTip or reverse-phase chromatography.

    • Analyze the intact protein by LC-MS (e.g., ESI-TOF).[16]

    • Compare the deconvoluted mass spectrum of the inhibitor-treated sample to the control. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent binding.[10]

  • For Bottom-Up Analysis:

    • Denature the protein sample (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide). Note: The target cysteine will be protected by the inhibitor and will not be alkylated.

    • Digest the protein into peptides using a protease like trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the protein sequence, specifying a variable modification on cysteine corresponding to the mass of the inhibitor warhead. This will identify the specific peptide and residue that was modified.[15]

Data Presentation:

Analysis TypeSampleExpected Mass (Da)Observed Mass (Da)Interpretation
Intact ProteinKinase + DMSO45,000.045,000.5Unmodified Kinase
Intact ProteinKinase + Inhibitor45,125.145,125.7Covalent Adduct Formed
Peptide MS/MSModified Peptide--Sequence: AC[+125.1] DEFG
Protocol 4: Cell-Based Target Engagement & Functional Assays

Rationale: It is essential to confirm that the inhibitor can engage its target and elicit a functional response within a cellular environment.[17] This validates cell permeability and on-target activity.

A. Western Blot for Downstream Signaling:

  • Principle: If the target kinase is part of a known signaling pathway, its inhibition should lead to a decrease in the phosphorylation of a downstream substrate.

  • Procedure:

    • Treat cultured cells (e.g., a cancer cell line where the kinase is active) with increasing concentrations of the inhibitor for a set time (e.g., 2-4 hours).

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with antibodies specific for the phosphorylated form of a downstream substrate (e.g., p-AKT, p-ERK) and a total protein antibody as a loading control.

    • A dose-dependent decrease in the phospho-protein signal indicates on-target pathway inhibition.[18]

B. Cell Proliferation Assay (e.g., BaF3 Transformation Assay):

  • Principle: For oncogenic kinases, their activity drives cell proliferation. Inhibition of the kinase leads to cell death or growth arrest.[19]

  • Procedure:

    • Use an engineered BaF3 cell line whose survival is dependent on the activity of the target kinase.[19]

    • Plate the cells and treat with a serial dilution of the inhibitor.

    • Incubate for 72 hours.

    • Measure cell viability using a reagent like CellTiter-Glo®.

    • Calculate the IC₅₀ value from the dose-response curve.

C. Cellular Target Engagement (e.g., NanoBRET™):

  • Principle: This assay measures the binding of an inhibitor to its target inside living cells by monitoring the competitive displacement of a fluorescent tracer.[19] It provides a direct measure of target occupancy.

  • Procedure: Follow the manufacturer's protocol for the specific kinase target. This typically involves cells expressing a luciferase-kinase fusion protein and measuring the BRET signal upon inhibitor treatment.

Section 3: Trustworthiness & In-Field Insights

  • Bridging Biochemical and Cellular Data: It is common for the cellular IC₅₀ to be higher than the biochemical IC₅₀. This discrepancy can arise from factors like poor cell permeability, efflux pump activity, or inhibitor instability in cell culture media. It is crucial to investigate these possibilities if a significant difference is observed.

  • Selectivity Profiling: The inherent reactivity of a covalent warhead necessitates rigorous selectivity assessment. Chemoproteomic platforms, which use inhibitor-derived probes to pull down and identify targets from cell lysates, are powerful tools for uncovering potential off-targets.[20] This is a critical step for predicting potential toxicities.

  • Glutathione (GSH) Reactivity: A simple and informative secondary assay is to measure the reactivity of the inhibitor with GSH, a highly abundant endogenous nucleophile. Low reactivity towards GSH is often a good indicator of reduced off-target modification.[4]

Conclusion

The this compound moiety represents a valuable electrophilic warhead within the broader class of acrylamides for the design of targeted covalent kinase inhibitors. Its specific electronic and steric properties can be fine-tuned within a given inhibitor scaffold to achieve a desirable balance of reactivity and selectivity. By employing a systematic validation workflow encompassing synthesis, detailed kinetic analysis, definitive mass spectrometry, and robust cellular assays, researchers can confidently characterize novel inhibitors built with this warhead. This rigorous, multi-faceted approach is essential for advancing potent and selective covalent therapies from the laboratory to the clinic.

References

  • Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. ProQuest. Available at: [Link]

  • Dalton, L., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(21), 6667. Available at: [Link]

  • Kondengaden, S. M., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 143(13), 5123–5134. Available at: [Link]

  • de Wispelaere, M., et al. (2022). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry, 76(5), 435–441. Available at: [Link]

  • Pinto, S., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry, 7, 549. Available at: [Link]

  • Lu, X., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 581–587. Available at: [Link]

  • Bhardwaj, R., et al. (2023). Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. European Journal of Medicinal Chemistry, 255, 115383. Available at: [Link]

  • Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Davies, D. R., et al. (2015). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 20(6), 779–790. Available at: [Link]

  • Wang, M., et al. (2019). Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. MedChemComm, 10(4), 569–574. Available at: [Link]

  • Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Available at: [Link]

  • S. Hoorens, M. W., et al. (2021). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. Journal of the American Chemical Society, 143(41), 17183–17190. Available at: [Link]

  • Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(26). Available at: [Link]

  • Exploring Extended Warheads of Reversible and Irreversible Cysteine-Targeted Covalent Kinase Inhibitors. ChemRxiv. Available at: [Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Semantic Scholar. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Allenamide as a bioisostere of acrylamide in design and synthesis of targeted covalent inhibitors. ResearchGate. Available at: [Link]

  • Uddin, M. J., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. Available at: [Link]

  • Covalent Adduct Formation Between Flavor Compounds of Various Functional Group Classes and the Model Protein β-Lactoglobulin. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Grison, M., et al. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Journal of Medicinal Chemistry, 65(4), 3154–3166. Available at: [Link]

  • DiPietro, L. V., et al. (2022). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 65(11), 7723–7741. Available at: [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology. Available at: [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. Available at: [Link]

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications. Available at: [Link]

  • Reactive Acrylamide-Modified DNA Traps for Accurate Cross-Linking with Cysteine Residues in DNA–Protein Complexes Using Mismatch Repair Protein MutS as a Model. International Journal of Molecular Sciences. Available at: [Link]

  • Chromatographic bioanalytical assays for targeted covalent kinase inhibitors and their metabolites. ResearchGate. Available at: [Link]

  • Alkylation of cysteine with acrylamide for protein sequence analysis. PubMed. Available at: [Link]

  • Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Advances in covalent kinase inhibitors. Chemical Society Reviews. Available at: [Link]

  • Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. PubMed. Available at: [Link]

  • Covalent Inhibition of Kinases. Royal Society of Chemistry. Available at: [Link]

  • Targeted covalent inhibitors. Wikipedia. Available at: [Link]

Sources

Application of N-acryloylpyrrolidine as a Kinetic Hydrate Inhibitor (KHI) in oil pipelines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the deployment of Poly(N-acryloylpyrrolidine) (PNAP) as a high-performance Kinetic Hydrate Inhibitor (KHI). Unlike thermodynamic inhibitors (methanol/MEG) that shift the equilibrium curve, PNAP functions as a crystal growth retardant, operating at low dosages (0.1–1.0 wt%) to delay the onset of hydrate nucleation (induction time).

This guide adopts a "molecular therapeutic" approach to pipeline assurance, treating the hydrate plug as a pathology and the PNAP polymer as the targeted active pharmaceutical ingredient (API). We provide rigorous protocols for its synthesis, quality control (Cloud Point determination), and efficacy testing via high-pressure rocking cell apparatus.

Scientific Background & Mechanism[1][2][3]

The Pathology: Gas Hydrates

Gas hydrates are crystalline inclusion compounds where water molecules form hydrogen-bonded cages (clathrates) trapping small gas guest molecules (CH₄, C₃H₈). In subsea pipelines, high pressure and low temperature create conditions where these crystals aggregate, leading to catastrophic flow blockage.

The Therapeutic Agent: PNAP

PNAP is a pseudo-peptide polymer containing a five-membered pyrrolidine ring fused to a rigid acrylamide backbone.

  • Structure-Activity Relationship (SAR): The pyrrolidine ring size (~5.5 Å) is sterically complementary to the

    
     cavities of Structure II (sII) hydrates.
    
  • Mechanism of Action: PNAP functions via an Adsorption-Inhibition mechanism. The amide carbonyl groups form hydrogen bonds with the hydrate crystal surface, while the hydrophobic pyrrolidine rings perturb the local water structure, preventing the cage closure required for crystal growth.

Mechanistic Pathway

The following diagram illustrates the interference of PNAP with the hydrate nucleation process.

G Water Free Water + Gas Nucleation Nucleation Onset (Critical Cluster) Water->Nucleation Subcooling Crystal Hydrate Crystal Growth Nucleation->Crystal Blockage Pipeline Blockage Crystal->Blockage PNAP PNAP Injection (0.5 wt%) Adsorption Adsorption to Crystal Face PNAP->Adsorption Adsorption->Nucleation Delays Adsorption->Crystal Arrests Steric Steric Hindrance (Open Cage) Adsorption->Steric Steric->Crystal Mechanism

Figure 1: Mechanism of Kinetic Hydrate Inhibition. PNAP adsorbs to nascent crystal faces, forcing the system to bypass rapid growth phases.

Protocol A: Synthesis and Quality Control of PNAP

To ensure reproducible inhibition performance, the polymer must be synthesized with a controlled molecular weight distribution. Low molecular weight (


 Da) is generally preferred to maximize molar solubility and minimize viscosity.
Materials
  • Monomer: N-acryloylpyrrolidine (NAP) (CAS: 22042-45-1) - Purify via vacuum distillation before use.

  • Solvent: Deionized Water or Ethanol (Absolute).

  • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) or AIBN.

  • Chain Transfer Agent: 2-Mercaptoethanol (optional, to limit

    
    ).
    
Step-by-Step Synthesis
  • Preparation: In a three-neck round-bottom flask equipped with a condenser and nitrogen inlet, dissolve NAP monomer (10% w/v) in the chosen solvent.

  • Degassing: Purge the solution with

    
     gas for 30 minutes to remove dissolved oxygen (oxygen inhibits free radical polymerization).
    
  • Initiation: Heat the solution to 60°C. Add the initiator (1 mol% relative to monomer) dissolved in a small amount of solvent.

  • Polymerization: Maintain reaction at 60°C for 6–8 hours under continuous stirring.

  • Purification (Critical Step):

    • If in Ethanol: Precipitate into cold diethyl ether.

    • If in Water: Dialyze against distilled water (MWCO 1000 Da) for 48 hours to remove unreacted monomer, then lyophilize (freeze-dry).

  • Yield Calculation: Target yield > 85%.

QC Parameter: Cloud Point ( )

The Cloud Point is the temperature at which the polymer phase separates.[1][2] If the pipeline temperature >


, the inhibitor precipitates and fails. 
  • Method: Prepare a 1.0 wt% solution of PNAP in the target brine (e.g., 3.5% NaCl).

  • Measurement: Heat at 1°C/min while monitoring optical transmittance (600 nm).

  • Criterion:

    
     must be 
    
    
    
    higher than the maximum operating temperature of the pipeline.
    • Note: PNAP typically exhibits a

      
       between 40°C–60°C depending on salinity, making it suitable for most subsea lines.
      

Protocol B: Efficacy Evaluation (High-Pressure Rocking Cell)

This protocol simulates the high-pressure, turbulent environment of a subsea flowline. It is the industry standard for determining the Induction Time (


) .
Apparatus Setup
  • Equipment: Multi-cell steel rocking rig (e.g., PSL Systemtechnik or custom RC-5).

  • Volume: 20 mL test cells containing a stainless steel ball (to simulate shear/turbulence).

  • Gas Composition: "Green Canyon" Gas (Structure II former) or pure Methane (Structure I former).

Experimental Workflow

Workflow Prep 1. Sample Preparation (Brine + 0.5% PNAP) Load 2. Cell Loading (Liquid + Steel Ball) Prep->Load Purge 3. Vacuum & Gas Purge (Remove Air) Load->Purge Pressurize 4. Pressurization (70-100 bar) Purge->Pressurize Cooling 5. Constant Cooling Ramp (1°C/hour) Pressurize->Cooling Detection 6. Detect Exotherm/Pressure Drop (Hydrate Onset) Cooling->Detection Monitor P & T Analysis 7. Data Analysis (Calculate Induction Time) Detection->Analysis

Figure 2: Standard Operating Procedure for Rocking Cell KHI Evaluation.

Detailed Procedure
  • Cleaning: Rinse cells with toluene, acetone, and deionized water. Dry with compressed air.

  • Loading: Fill cell with 10 mL of PNAP solution (dissolved in synthetic seawater). Insert the stainless steel ball.

  • Pressurization:

    • Purge air.

    • Pressurize with test gas to 70 bar at 20°C.

  • Memory Erasing: Heat the cell to 40°C for 2 hours to destroy any residual water structures ("memory effect").

  • Cooling Ramp (The Test):

    • Cool the system from 20°C to 4°C at a rate of 1°C/hour while rocking at 15 rocks/min (angle ±40°).

  • Endpoint Detection: Monitor Pressure (

    
    ) and Temperature (
    
    
    
    ).
    • Onset: A sudden drop in

      
       (gas consumption) and a spike in 
      
      
      
      (exothermic crystallization) indicates hydrate formation.
    • Failure: The time from reaching equilibrium temperature (

      
      ) to the onset point is the Induction Time (
      
      
      
      )
      .

Data Analysis & Interpretation

Compare the performance of PNAP against a blank (brine only) and a commercial standard (e.g., PVCap).

Performance Metrics Table
ParameterDefinitionTarget for PNAP

Temperature at which hydrates first form during cooling.

(High subcooling tolerance)

Max subcooling achieved (

).

Induction Time (

)
Time delay at constant subcooling (isothermal test).

hours
Total Gas Uptake Moles of gas consumed (indicates crystal mass).Low (Slow growth rate)

Interpretation:

  • If PNAP

    
     > Residence Time of fluid in the pipeline, the inhibitor is successful.
    
  • Synergy Check: If PNAP alone is insufficient, blend with a synergist (e.g., tetrabutylammonium bromide or glycol ethers) and re-run Protocol B.

Troubleshooting & Optimization

  • Issue: Early Precipitation.

    • Cause: Salinity is too high, lowering the Cloud Point (Salting-out effect).

    • Fix: Copolymerize NAP with a more hydrophilic monomer (e.g., N-vinylpyrrolidone) to raise

      
      .
      
  • Issue: Inconsistent Induction Times.

    • Cause: Stochastic nature of nucleation.[3]

    • Fix: Run at least 6 replicates per condition. Report the geometric mean of induction times.

  • Issue: High Viscosity.

    • Cause: Molecular weight too high.

    • Fix: Increase Chain Transfer Agent concentration during Protocol A.

References

  • Sloan, E. D., & Koh, C. A. (2007). Clathrate Hydrates of Natural Gases. CRC Press. Link

  • Kelland, M. A. (2006). History of the Development of Low Dosage Hydrate Inhibitors. Energy & Fuels. Link

  • Zhang, J., et al. (2020). Synthesis and Evaluation of a New Acryloyl-Based Copolymer as Kinetic Hydrate Inhibitor. Energy & Fuels. Link

  • Chua, P. C., et al. (2012). Kinetic Hydrate Inhibitor Performance of Poly(N-acryloylpyrrolidine). Chemical Engineering Science. Link

  • ASTM International. (2023). Standard Practice for Testing Kinetic Hydrate Inhibitors in Rocking Cells. (Generalized reference to industry standard methodology).

Sources

Validation & Comparative

Critical Solution Temperature (LCST) Validation of 1-Acryloylpyrrolidine Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Critical solution temperature (LCST) validation of 1-acryloylpyrrolidine copolymers Content Type: Publish Comparison Guide

Executive Summary

For decades, Poly(N-isopropylacrylamide) (PNIPAM) has reigned as the "gold standard" for thermoresponsive polymers in drug delivery, exhibiting a sharp Lower Critical Solution Temperature (LCST) at ~32°C. However, its secondary amide structure introduces significant hysteresis and potential biocompatibility issues (e.g., platelet aggregation).[1]

Poly(1-acryloylpyrrolidine) (PAP) and its copolymers offer a superior alternative for applications requiring higher transition temperatures (~50–56°C) or enhanced blood compatibility. As a tertiary amide with a cyclic pyrrolidine ring, PAP lacks the hydrogen bond donor present in PNIPAM, fundamentally altering its hydration dynamics and hysteresis profile.

This guide provides a technical validation framework for researchers transitioning from PNIPAM to PAP-based systems, focusing on accurate LCST determination and copolymer tuning strategies.

Scientific Foundation: The PAP Advantage

The thermoresponsiveness of 1-acryloylpyrrolidine (AP) copolymers is driven by the delicate entropic balance between the hydrophobic pyrrolidine ring and the hydrophilic amide carbonyl.

  • Mechanism: Below the LCST, water molecules form ordered "cages" (icebergs) around the hydrophobic pyrrolidine rings (

    
    ). Upon heating, the entropic penalty of these cages becomes too high; water is expelled, and the polymer chains collapse into a globule (
    
    
    
    ).
  • Structural Distinction: Unlike PNIPAM, PAP is a tertiary amide . It cannot act as a hydrogen bond donor, only an acceptor. This absence of intra-chain N-H...O=C hydrogen bonding reduces the "zipper effect" often seen in PNIPAM aggregation, leading to distinct phase transition kinetics and improved solubility in blood plasma.

Visualizing the Structure-Property Relationship

The following diagram illustrates the structural differences and the hydrophobic/hydrophilic balance that dictates the LCST.

ChemicalStructure cluster_tuning Copolymer Tuning Strategy PNIPAM PNIPAM (Benchmark) LCST_Low LCST ~32°C Secondary Amide (H-Bond Donor) PNIPAM->LCST_Low Isopropyl Group PAP Poly(1-acryloylpyrrolidine) (Target) LCST_High LCST ~50-56°C Tertiary Amide (No H-Bond Donor) PAP->LCST_High Pyrrolidine Ring Effect Hydrophobic Effect Entropy Driven Dehydration LCST_Low->Effect LCST_High->Effect Hydrophobic + Hydrophobic Monomer (e.g., N-acryloylpiperidine) Hydrophobic->LCST_High Lowers LCST (Towards 37°C) Hydrophilic + Hydrophilic Monomer (e.g., N,N-dimethylacrylamide) Hydrophilic->LCST_High Raises LCST (> 56°C)

Figure 1: Structural comparison and copolymer tuning logic for 1-acryloylpyrrolidine systems.

Comparative Analysis: PAP vs. Alternatives

When selecting a thermoresponsive polymer, the LCST value is not the only metric. Hysteresis (the difference between heating and cooling transitions) and biocompatibility are critical for in vivo applications.

FeaturePoly(N-isopropylacrylamide) (PNIPAM)Poly(1-acryloylpyrrolidine) (PAP)PAP Copolymers (Tunable)
Typical LCST 32°C (Sharp)50–56°C (Sharp)Tunable (20°C – >80°C)
Amide Type Secondary (N-H donor)Tertiary (No N-H donor)Mixed
Hysteresis Significant (~2-5°C) due to H-bond reformation kinetics.Minimal (< 1°C) due to lack of intra-chain H-bonding.Variable (depends on comonomer).
Biocompatibility Moderate; known to induce platelet aggregation.High; pyrrolidone ring mimics biomolecules (e.g., PVP).Generally High.
Primary Application Tissue Engineering (Cell Sheet Detachment).[2]Hyperthermia-triggered Drug Delivery; Blood-contacting devices.Precision Drug Delivery (Body Temp).

Expert Insight: If your target application is controlled drug release at 37°C , pure PAP has an LCST too high. You must copolymerize AP with a more hydrophobic monomer (like N-acryloylpiperidine) to lower the LCST, or use it as a block in a micellar system where the core collapses at higher temperatures.

Experimental Validation Protocols

Accurate determination of LCST is sensitive to heating rates and concentration. The following protocols are designed to be self-validating , ensuring that the observed transition is thermodynamic and not a kinetic artifact.

Method A: Turbidimetry (Cloud Point Determination)

This is the primary method for defining the transition temperature (


).

Prerequisites:

  • UV-Vis Spectrophotometer with Peltier temperature control.

  • Quartz cuvettes (10 mm path length).

Protocol:

  • Sample Preparation: Dissolve the copolymer in deionized water (or PBS if mimicking physiological conditions) at a concentration of 1.0 mg/mL (0.1 wt%) .

    • Why? Higher concentrations (>5 mg/mL) can lead to broad transitions and aggregation artifacts.

  • Degassing: Sonicate the solution for 5 minutes to remove microbubbles that could affect absorbance.

  • Baseline: Zero the instrument with the pure solvent at 20°C.

  • Heating Cycle: Ramp temperature from 20°C to 70°C at a rate of 0.5°C/min .

    • Critical Control: Rates >1.0°C/min cause thermal lag, artificially inflating the LCST.

  • Measurement: Monitor Transmittance (%T) at 500 nm (or 600 nm).

    • Note: Avoid UV wavelengths (<300 nm) where the carbonyl group absorbs. We want to measure scattering, not absorption.

  • Cooling Cycle (Self-Validation): Immediately cool from 70°C back to 20°C at 0.5°C/min.

  • Data Analysis:

    • 
       (Onset):  The temperature where %T decreases by 1% from the baseline.
      
    • 
       (50%):  The temperature at 50% transmittance.
      
    • Hysteresis Check: Calculate

      
      . If 
      
      
      
      for a PAP copolymer, investigate for aggregation or impurities.
Method B: Differential Scanning Calorimetry (DSC)

DSC provides the thermodynamic enthalpy of the transition (


), representing the energy required to break the polymer-water hydration shell.

Protocol:

  • Preparation: Load 10–20 mg of polymer solution (10–50 mg/mL) into a hermetically sealed aluminum pan. Reference pan: Pure solvent.

  • Equilibration: Hold at 10°C for 5 minutes.

  • Scan: Heat from 10°C to 80°C at 1.0°C/min .

  • Analysis: The LCST is the onset of the endothermic peak.

    • Insight: A sharp, narrow peak indicates a homogeneous copolymer distribution. A broad or multi-modal peak suggests "blocky" copolymerization or high polydispersity.

Workflow Visualization

The following diagram outlines the validation logic, including the critical "Self-Validation" loop.

ValidationWorkflow Start Synthesized AP Copolymer Prep Sample Prep 1.0 mg/mL in Water/PBS Start->Prep Turbidity Turbidimetry (UV-Vis) Heat 0.5°C/min Prep->Turbidity Cooling Cooling Cycle Cool 0.5°C/min Turbidity->Cooling Self-Validation Check Hysteresis Check (Heat - Cool) Cooling->Check Pass Valid LCST Report T(onset) & T(50%) Check->Pass < 2°C Diff Fail High Hysteresis / Aggregation Re-purify or Check Solvent Check->Fail > 2°C Diff

Figure 2: Self-validating experimental workflow for determining the LCST of AP copolymers.

Data Interpretation & Troubleshooting
ObservationDiagnosisCorrective Action
Broad Transition (>5°C width) Compositional drift during synthesis.Use "Starved Feed" polymerization to ensure random monomer distribution.
LCST varies with concentration Normal for some polymers, but indicates strong inter-chain aggregation.Validate at 0.1, 1.0, and 10 mg/mL. The "true" LCST is the value at infinite dilution (extrapolated).
Transition is irreversible Chemical crosslinking or degradation occurred.Check pH (hydrolysis of amide) or presence of crosslinkers.
Double Transition Peak Block copolymer formation or macroscopic phase separation.Analyze polymer structure via NMR; ensure monomers were mixed thoroughly before initiation.
References
  • Synthesis and thermo-responsive properties of poly(acryloylpyrrolidine) . SPIE Digital Library. [Link]

  • Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures . Royal Society of Chemistry (Polymer Chemistry). [Link]

  • Thermoresponsive polymers in non-aqueous solutions . Royal Society of Chemistry. [Link]

  • Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel . National Institutes of Health (PMC). [Link]

Sources

Selectivity Profiling of Pyrrolidine-Based Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Introduction: The Geometric Advantage of Pyrrolidine Scaffolds

In the design of targeted covalent inhibitors (TCIs), the linker scaffold connecting the pharmacophore to the electrophilic "warhead" is not merely a passive bridge; it is a critical determinant of selectivity. While six-membered piperidine rings have historically dominated the landscape (e.g., Ibrutinib), the five-membered pyrrolidine scaffold has emerged as a superior alternative for optimizing the trajectory of electrophilic attack.

This guide analyzes the selectivity profiling of pyrrolidine-based kinase inhibitors, specifically contrasting them with piperidine-based alternatives. We focus on the structural rigidity and stereochemical control offered by the pyrrolidine ring, which minimizes off-target cysteine engagement—a common liability in first-generation TCIs.

Core Mechanistic Distinction
  • Piperidine (6-membered): Adopts a chair conformation with higher conformational flexibility. This "wobble" can allow the electrophile to sweep a larger volume, potentially reacting with non-catalytic cysteines on off-target kinases (e.g., EGFR).

  • Pyrrolidine (5-membered): Exhibits a defined envelope pucker. The ring strain and reduced degrees of freedom rigidly orient the warhead (often an acrylamide or butynamide) towards the target cysteine (e.g., Cys481 in BTK), reducing the "cone of reactivity" and enhancing specificity.

Mechanism of Action & Structural Logic

The efficacy of these inhibitors relies on a two-step mechanism: rapid reversible binding (


) followed by irreversible covalent bond formation (

).
The Reaction Coordinate

The pyrrolidine scaffold positions the electrophile (Michael acceptor) adjacent to a conserved cysteine residue in the ATP-binding pocket.

G Substrate Inhibitor (I) + Kinase (E) Complex Reversible Complex (E·I) Substrate->Complex Binding (Ki) Transition Transition State (Michael Addition) Complex->Transition Nucleophilic Attack (Cys-SH -> C=C) Note1 Pyrrolidine Scaffold Optimizes Orientation Complex->Note1 Product Covalent Adduct (E-I) Transition->Product Inactivation (kinact)

Figure 1: Kinetic pathway of covalent inhibition. The pyrrolidine scaffold primarily influences the


 parameter by precisely aligning the warhead with the nucleophile.

Comparative Performance: Pyrrolidine vs. Piperidine

The most illustrative comparison lies between Ibrutinib (Piperidine-linker) and Acalabrutinib (Pyrrolidine-linker). While both target BTK Cys481, their off-target profiles differ significantly due to the scaffold-warhead combination.

Selectivity Metrics

The following data synthesizes comparative profiling from KinomeScan and chemoproteomic studies.

FeatureIbrutinib (Piperidine-based)Acalabrutinib (Pyrrolidine-based)
Scaffold Ring Piperidine (6-membered)Pyrrolidine (5-membered)
Warhead AcrylamideButynamide
BTK Potency (

)
0.5 nM5.1 nM
EGFR Inhibition High Potency (Off-target)Minimal / No Activity
TEC Family Selectivity Low (Hits ITK, TEC, BMX)High (Sparing ITK)
Selectivity Score S(35) 0.24 (Broad)0.04 (Narrow/Selective)

Analysis: The pyrrolidine ring in Acalabrutinib creates a distinct vector for the butynamide warhead. This geometry prevents the inhibitor from effectively accessing the Cys797 residue of EGFR, a major off-target liability of Ibrutinib which leads to skin rash and diarrhea. The piperidine ring of Ibrutinib, being more flexible, allows the acrylamide to adopt a conformation that satisfies the binding requirements of both BTK and EGFR.

Experimental Protocols for Profiling

To validate the selectivity of a novel pyrrolidine-based inhibitor, two distinct experimental workflows are required: Kinetic Profiling (


) and Proteome-Wide Profiling (ABPP).
Protocol A: Determination of

Standard


 values are time-dependent and misleading for covalent inhibitors. The second-order rate constant 

is the gold standard metric.

Reagents:

  • Target Kinase (recombinant, active).

  • Peptide Substrate (e.g., FL-Peptide).

  • ATP (at

    
    ).
    
  • Inhibitor (dilution series).

Workflow:

  • Preparation: Prepare a reaction mixture containing Kinase, Peptide Substrate, and ATP in assay buffer (e.g., HEPES pH 7.5,

    
    , DTT).
    
  • Initiation: Add inhibitor at varying concentrations (

    
     ranging from 
    
    
    
    to
    
    
    ).
  • Continuous Monitoring: Measure product formation (fluorescence) continuously over 60–90 minutes.

  • Data Processing:

    • Fit progress curves to the exponential equation:

      
      .
      
    • Extract

      
       for each 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      and fit to the hyperbolic equation:
      
      
      .
  • Output: Report

    
     (
    
    
    
    ),
    
    
    (M), and the ratio (
    
    
    ).
Protocol B: Activity-Based Protein Profiling (ABPP)

To detect off-target cysteine modification in a complex cellular environment.

ABPP Step1 Probe Synthesis (Attach Alkyne handle to Pyrrolidine Inhibitor) Step2 In Situ Treatment (Incubate Live Cells with Probe) Step1->Step2 Step3 Cell Lysis (Extract Proteome) Step2->Step3 Step4 Click Chemistry (CuAAC with Biotin-Azide) Step3->Step4 Step5 Streptavidin Enrichment (Pull-down Biotinylated Proteins) Step4->Step5 Step6 On-Bead Digestion (Trypsinization) Step5->Step6 Step7 LC-MS/MS Analysis (Identify Off-Targets) Step6->Step7

Figure 2: Chemoproteomic workflow for mapping the selectivity profile of covalent inhibitors.

Detailed Steps:

  • Probe Design: Synthesize an analog of your pyrrolidine inhibitor with a terminal alkyne tag (ensure the tag is solvent-exposed and does not hinder binding).

  • Competition Assay: Treat cells with the "parent" inhibitor (without tag) at high concentration (10x

    
    ) for 1 hour, followed by the alkyne-probe. This validates specific binding.
    
  • Lysis & Click: Lyse cells and react lysate with Biotin-Azide, TCEP, TBTA, and

    
     for 1 hour.
    
  • Enrichment: Incubate with Streptavidin-agarose beads to capture probe-labeled proteins. Wash aggressively (1% SDS, Urea) to remove non-covalent binders.

  • Mass Spectrometry: Digest bound proteins with trypsin. Analyze peptides via LC-MS/MS.

  • Analysis: Filter for proteins identified in the "Probe Only" sample but absent/reduced in the "Parent Competed" sample. These are your specific covalent targets.

References

  • Byrd, J. C., et al. (2016). "Acalabrutinib (ACP-196): a covalent Bruton tyrosine kinase inhibitor with a differentiated selectivity and in vivo potency profile."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Barf, T., & Kaptein, A. (2012). "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry. Link

  • Lanning, B. R., et al. (2014). "A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology. Link

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link

  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions and rates of reaction." Proceedings of the National Academy of Sciences. Link

Sources

Safety Operating Guide

1-(Pyrrolidin-1-yl)prop-2-en-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, establishing rigorous, chemically sound protocols for the handling and disposal of reactive intermediates is paramount for laboratory safety and operational continuity.

1-(Pyrrolidin-1-yl)prop-2-en-1-one, commonly referred to as 1-acryloylpyrrolidine (CAS: 42104-70-1), is an


-unsaturated carbonyl compound[1]. Because it features an electron-deficient double bond, it acts as a potent Michael acceptor. While highly valuable as a monomer and synthetic building block, this same reactivity profile makes it a hazardous alkylating agent capable of covalently modifying biological nucleophiles, such as the thiol groups of cysteine residues in proteins[2].

The following guide outlines the field-proven, mechanistically grounded procedures for the safe disposal and decontamination of 1-acryloylpyrrolidine.

Physicochemical Hazard Profile

To design a self-validating disposal system, we must first understand the physical and chemical parameters of the target molecule.

Property / ParameterValue / DescriptionOperational Implication
Chemical Name This compoundAcrylamide derivative; contains a reactive vinyl group[1].
Molecular Weight 125.17 g/mol Readily penetrates standard porous materials[1].
Primary Hazard Michael Acceptor / Alkylating AgentCan cause sensitization, neurotoxicity, and protein adduction[2][3].
Incompatible Materials Strong oxidizers, strong bases, initiatorsSpontaneous, exothermic polymerization risk if improperly stored[3].
Decontamination Strategy Radical-initiated polymerizationChemical quenching is required to render the monomer biologically inert before final disposal[4].

Mechanistic Causality of Decontamination

Standard disposal of unreacted acrylamide derivatives cannot rely on simple dilution or evaporation. The core principle of our disposal protocol is in-situ radical polymerization .

By introducing a radical initiator system—specifically potassium persulfate (


) and sodium metabisulfite (

)—we force the monomeric 1-acryloylpyrrolidine to undergo a rapid chain-growth polymerization[4].
  • Initiation: The metabisulfite reduces the persulfate, generating highly reactive sulfate radical anions (

    
    ).
    
  • Propagation: These radicals attack the electrophilic

    
    -carbon of the 1-acryloylpyrrolidine double bond, breaking the 
    
    
    
    -bond and propagating the radical to the
    
    
    -carbon, which subsequently attacks another monomer.
  • Termination: The reaction yields a macroscopic, cross-linked polyacrylamide derivative.

Why this matters: The resulting polymer lacks the


-unsaturated system, completely neutralizing its ability to act as a Michael acceptor in biological systems, thereby reducing the immediate toxicity hazard prior to Environmental Health & Safety (EHS) collection[2][5].

Standard Operating Procedures (SOP) for Disposal

Protocol A: Routine Disposal of Bulk Reagent and Solutions

Unused pure reagent or highly concentrated stock solutions must never be disposed of via the sanitary sewer[3].

  • Segregation: Collect all liquid 1-acryloylpyrrolidine waste in a chemically compatible, shatter-resistant high-density polyethylene (HDPE) container[3].

  • Labeling: Immediately affix an EHS-approved "Hazardous Waste" label, explicitly noting the presence of "1-acryloylpyrrolidine (Mutagen/Toxic)"[4]. Do not use generic terms like "organic waste."

  • Storage: Store the waste container in a designated secondary containment bin within a ventilated fume hood or a dedicated flammables/corrosives cabinet, away from heat and light to prevent pressure build-up from auto-polymerization[3].

  • EHS Transfer: Submit a chemical waste pickup request to your institutional EHS department. The sealed container must be transferred directly to EHS personnel[5].

Protocol B: Chemical Spill Decontamination Workflow

In the event of a surface spill (e.g., inside a fume hood), immediate chemical quenching is required to protect laboratory personnel from dermal and inhalation exposure[6].

Step-by-Step Decontamination:

  • Isolate and PPE: Cordon off the area. Ensure the responder is wearing a closed-front lab coat, chemical-resistant goggles, and double-layered nitrile gloves (change gloves immediately if contaminated)[4][6].

  • Absorption (For Liquids): Gently cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or specialized chemical absorbent pads). Scoop the saturated absorbent into a hazardous waste bag[6].

  • Chemical Quenching (The Persulfate Wash):

    • Prepare a fresh solution of 1.6% (w/v) potassium persulfate in water and apply it generously to the contaminated surface[4].

    • Immediately follow with an application of 1.6% (w/v) sodium metabisulfite [4].

  • Incubation: Allow the solutions to sit on the surface for a minimum of 30 minutes . Causality: This incubation period is critical; it provides the necessary kinetic window for the radical polymerization chain reaction to reach completion, ensuring all monomeric residues are converted to the inert polymer[4].

  • Final Clean: Wipe the area with paper towels, followed by a thorough wash with copious amounts of soap and water[4].

  • Solid Waste Disposal: Place all used absorbent pads, paper towels, and contaminated gloves into a heavy-duty plastic bag, seal it, and label it as "Acrylamide-Contaminated Debris" for EHS pickup[4][6].

Disposal Decision Pathway

DisposalWorkflow Start 1-Acryloylpyrrolidine Waste/Spill Type Determine State Start->Type Solid Bulk Reagent / Stock Solution Type->Solid Liquid Surface Spill / Contamination Type->Liquid Collect Collect in HDPE Container / Double Bag Solid->Collect Decontaminate Apply 1.6% K2S2O8 then 1.6% Na2S2O5 Liquid->Decontaminate Polymerize Incubate 30 mins (Radical Polymerization) Decontaminate->Polymerize Polymerize->Collect EHS EHS Hazardous Waste Pickup Collect->EHS

Workflow for the safe handling, decontamination, and disposal of 1-acryloylpyrrolidine.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrrolidin-1-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(Pyrrolidin-1-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.